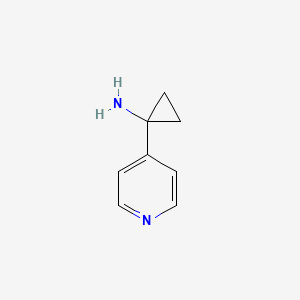1-(Pyridin-4-YL)cyclopropanamine
CAS No.: 1060815-26-0
Cat. No.: VC4979054
Molecular Formula: C8H10N2
Molecular Weight: 134.182
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1060815-26-0 |
|---|---|
| Molecular Formula | C8H10N2 |
| Molecular Weight | 134.182 |
| IUPAC Name | 1-pyridin-4-ylcyclopropan-1-amine |
| Standard InChI | InChI=1S/C8H10N2/c9-8(3-4-8)7-1-5-10-6-2-7/h1-2,5-6H,3-4,9H2 |
| Standard InChI Key | GOMKSDWWSUWVOG-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC=NC=C2)N |
Introduction
1-(Pyridin-4-YL)cyclopropanamine, also known as cyclopropanamine with a pyridin-4-yl substituent, is a small organic compound of interest in medicinal chemistry and synthetic applications. Its structure consists of a cyclopropane ring attached to an amine group, with a pyridine ring substituted at the para position. This compound has garnered attention for its potential utility in drug discovery due to its unique structural features and reactivity.
Synthesis
1-(Pyridin-4-YL)cyclopropanamine can be synthesized through multiple routes:
-
Cyclopropanation of Pyridine Derivatives: A common method involves the reaction of pyridine derivatives with cyclopropane precursors under basic or catalytic conditions.
-
Reductive Amination: Starting from 4-pyridinecarboxaldehyde, reductive amination with cyclopropylamine yields the target compound.
-
Grignard Reactions: Cyclopropylmagnesium bromide can react with pyridine-based intermediates to form the desired product.
These methods provide flexibility in tailoring the synthesis for specific applications or derivatives.
Applications
1-(Pyridin-4-YL)cyclopropanamine is primarily explored in pharmaceutical research due to its structural properties:
-
Medicinal Chemistry: The compound’s amine group and aromatic pyridine ring make it a versatile building block for designing receptor ligands, enzyme inhibitors, or other bioactive molecules.
-
Drug Discovery: The strained cyclopropane ring can impart unique pharmacokinetic properties, such as improved metabolic stability and membrane permeability.
-
Chemical Biology: It serves as a precursor in synthesizing more complex heterocyclic systems for biological studies.
Biological Activity and Safety
Although specific biological activities of 1-(Pyridin-4-YL)cyclopropanamine are not extensively documented, compounds with similar structures have shown promise in various therapeutic areas:
-
Antiviral Agents: Cyclopropyl groups are often incorporated into antiviral drugs to enhance binding affinity.
-
CNS Drugs: Pyridine-containing amines are common in central nervous system (CNS)-active compounds due to their ability to cross the blood-brain barrier.
Safety Profile
According to available data:
-
Hazards:
-
Harmful if swallowed (GHS Classification: Acute Tox. 4)
-
Causes skin and eye irritation (Skin Irrit. 2, Eye Irrit. 2A)
-
May cause respiratory irritation (STOT SE 3).
-
-
Precautions:
-
Use personal protective equipment (PPE) during handling.
-
Store in a cool, dry place away from incompatible substances.
-
Future Research Directions
Given its structural uniqueness, further exploration of this compound could focus on:
-
Structure-Activity Relationship (SAR) Studies: Modifying the pyridine ring or cyclopropane group to optimize biological activity.
-
Pharmacokinetics: Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Synthetic Derivatives: Developing analogs for targeted therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume